molecular formula C30H30N2O19 B167209 Mag-fura-2-acetoxymethyl ester CAS No. 130100-20-8

Mag-fura-2-acetoxymethyl ester

Cat. No.: B167209
CAS No.: 130100-20-8
M. Wt: 722.6 g/mol
InChI Key: PCDUVTXECKTHBH-UHFFFAOYSA-N
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Description

Mag-fura-2-acetoxymethyl ester is a membrane-permeant derivative of the ratiometric magnesium indicator Mag-fura-2. This compound is widely used in biochemistry and cell biology to measure intracellular magnesium concentrations by fluorescence. It is particularly valued for its ability to provide ratiometric measurements, which enhance the accuracy of intracellular magnesium concentration assessments .

Mechanism of Action

Target of Action

Mag-fura-2 AM is primarily targeted towards intracellular magnesium ions . Magnesium ions play a crucial role in various cellular processes, including DNA replication, protein synthesis, and enzymatic reactions.

Mode of Action

Mag-fura-2 AM is a ratiometric and UV light-excitable indicator . It is an acetoxymethyl (AM) ester form, which allows for noninvasive intracellular loading . Once inside the cell, the AM ester groups are cleaved by cellular esterases, regenerating the active form of the indicator .

Biochemical Pathways

The primary biochemical pathway affected by Mag-fura-2 AM involves the detection and measurement of intracellular magnesium concentrations . By binding to magnesium ions, it allows researchers to monitor changes in intracellular magnesium levels, which can provide insights into the role of magnesium in various cellular processes.

Pharmacokinetics

The pharmacokinetics of Mag-fura-2 AM primarily involve its ability to cross cell membranes due to its AM ester form . Once inside the cell, the AM ester groups are cleaved, trapping the indicator within the cell . This allows for the noninvasive monitoring of intracellular magnesium levels.

Result of Action

The result of Mag-fura-2 AM’s action is the generation of a fluorescent signal that is proportional to the concentration of intracellular magnesium . This signal can be detected and quantified using fluorescence microscopy, microphotometry, or flow cytometry .

Action Environment

The action of Mag-fura-2 AM can be influenced by various environmental factors. For instance, the efficiency of AM ester cleavage and thus the intensity of the fluorescent signal can be affected by the pH and temperature of the cellular environment . Additionally, the presence of other ions can potentially interfere with the binding of the indicator to magnesium ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mag-fura-2-acetoxymethyl ester involves the esterification of Mag-fura-2 with acetoxymethyl groups. This process typically requires the use of anhydrous conditions and a suitable esterification reagent, such as acetoxymethyl chloride, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere to prevent hydrolysis and other side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and reactors helps in maintaining the reaction conditions and scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

Mag-fura-2-acetoxymethyl ester primarily undergoes hydrolysis reactions once inside the cell. The acetoxymethyl groups are cleaved by intracellular esterases, converting the compound into its active form, Mag-fura-2 .

Common Reagents and Conditions

The hydrolysis of this compound is facilitated by cellular esterases under physiological conditions. No additional reagents are typically required for this reaction .

Major Products Formed

The major product formed from the hydrolysis of this compound is Mag-fura-2, which is the active form of the compound used for intracellular magnesium detection .

Properties

IUPAC Name

acetyloxymethyl 2-[5-[2-(acetyloxymethoxy)-2-oxoethoxy]-6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O19/c1-16(33)42-12-46-26(37)9-32(10-27(38)47-13-43-17(2)34)21-7-22-20(5-23(21)41-11-28(39)48-14-44-18(3)35)6-24(50-22)29-31-8-25(51-29)30(40)49-15-45-19(4)36/h5-8H,9-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDUVTXECKTHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C2C=C(OC2=C1)C3=NC=C(O3)C(=O)OCOC(=O)C)OCC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156339
Record name Mag-fura-2-acetoxymethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

722.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130100-20-8
Record name Mag-fura-2-acetoxymethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130100208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mag-fura-2-acetoxymethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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